molecular formula C29H29N3O2S B10893699 (2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B10893699
M. Wt: 483.6 g/mol
InChI Key: HRLVBDKQROEDFK-HEHNFIMWSA-N
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Description

The compound (2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a cyano group, and a thiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multiple steps, including the formation of the indole ring, the introduction of the cyano group, and the attachment of the thiophene moiety. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: This step can be performed using a cyanation reaction, where a suitable precursor is treated with a cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C29H29N3O2S

Molecular Weight

483.6 g/mol

IUPAC Name

(E)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C29H29N3O2S/c1-29(2,3)23-10-12-24(13-11-23)34-15-14-32-20-22(26-8-4-5-9-27(26)32)17-21(18-30)28(33)31-19-25-7-6-16-35-25/h4-13,16-17,20H,14-15,19H2,1-3H3,(H,31,33)/b21-17+

InChI Key

HRLVBDKQROEDFK-HEHNFIMWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NCC4=CC=CS4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NCC4=CC=CS4

Origin of Product

United States

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